Delcosine

Description

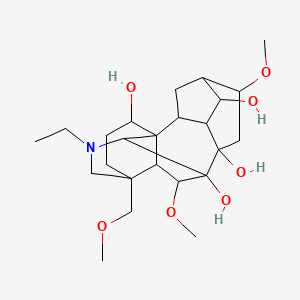

Delcosine (C₂₄H₃₉NO₇) is a lycoctonine-type C₁₉-diterpenoid alkaloid primarily isolated from Delphinium and Consolida species (e.g., C. orientalis) . Its structure features a pentacyclic skeleton with three methoxyl (-OCH₃) groups, four hydroxyl (-OH) groups, and an N-ethyl substituent . Pharmacological studies highlight its cytotoxic, antiviral, and antifungal activities, with notable potency against multidrug-resistant cancer cells and herpes simplex virus (HSV) . This compound’s reactivity under oxidative conditions (e.g., oxidation with chromic acid or N-bromosuccinimide) yields derivatives such as dehydrothis compound and N-desethylthis compound, which retain or modulate bioactivity .

Properties

CAS No. |

1356-55-4 |

|---|---|

Molecular Formula |

C24H39NO7 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3 |

InChI Key |

BMZNJVXOLCBDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)O)COC |

Origin of Product |

United States |

Preparation Methods

Plant Sources and Crude Extraction

This compound occurs naturally in Delphinium consolida, Delphinium ajacis, Aconitum variegatum, and related species. Fresh or dried plant material (roots, leaves, or flowers) is typically subjected to solvent extraction using methanol, ethanol, or aqueous ethanol (70–80%) under reflux. The crude extract is then acidified (pH 2–3 with HCl) to precipitate non-alkaloidal components, followed by basification (pH 9–10 with NH₄OH) to liberate free alkaloids. Liquid-liquid extraction with chloroform or dichloromethane yields a total alkaloid fraction.

Chromatographic Purification

Vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC) are pivotal for isolating this compound from complex mixtures. A comparative analysis of these methods reveals distinct advantages (Table 1):

Table 1: Comparison of VLC and PTLC for this compound Isolation

| Parameter | VLC | PTLC |

|---|---|---|

| Adsorbent Consumption | 12 g silica/g sample | 40 g silica/g sample |

| Solvent Volume | 4.25 L | 5.5 L |

| Time Efficiency | 54 h (including preparation) | 72 h |

| Recovery Yield | 91–95% | 70–80% |

| Resolution | High (baseline separation) | Moderate (band broadening) |

VLC employs silica gel or alumina columns with gradient elution (petroleum ether → chloroform → chloroform-methanol). For example, a 1.0 g alkaloid mixture separated on a 12 g alumina column with chloroform-methanol (99.5:0.5) yielded 34 mg of this compound with 95% purity. PTLC, while less efficient, remains useful for small-scale isolations, requiring 2.5 mm silica plates and multiple developments with toluene-ethyl acetate-diethylamine (7:2:1).

Semi-Synthesis and Chemical Modifications

Acylation Reactions

This compound’s C-1 and C-14 hydroxyl groups are prime targets for derivatization. Reaction with acyl chlorides (e.g., acetyl, benzoyl) in pyridine at 60°C produces mono- and di-acylated analogs (Fig. 1):

$$

\text{this compound} + \text{RCOCl} \xrightarrow{\text{pyridine, 60°C}} \text{C-1 or C-14 acyl derivatives}

$$

For instance, treatment with benzoyl chloride (1.2 equiv) afforded 14-O-benzoylthis compound (82% yield), while excess reagent yielded 1,14-di-O-benzoylthis compound (67%). These derivatives are critical for structure-activity relationship (SAR) studies, particularly in anticancer research.

Methylation to Delsoline

This compound undergoes methylation at C-6 using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF):

$$

\text{this compound} + \text{MeI} \xrightarrow{\text{NaH, THF}} \text{Delsoline (C-6 methoxy derivative)}

$$

Optimized conditions (0°C, 4 h) achieved 78% conversion, with purification via VLC (chloroform-methanol 99:1). This reaction underscores the structural plasticity of this compound’s norditerpenoid skeleton.

Analytical Challenges and Stereochemical Validation

HPLC–APCI-MS for Stereoisomer Differentiation

This compound’s C-1 stereochemistry (α- vs β-OH) influences its pharmacological profile. High-performance liquid chromatography–atmospheric pressure chemical ionization mass spectrometry (HPLC–APCI-MS) enables differentiation of epimers via collision-induced dissociation (CID). Key spectral features include:

X-ray Crystallography

Single-crystal X-ray analysis confirmed this compound’s bicyclic aconitane framework, with a 19-carbon skeleton and trans-fused A/D rings. The C-1 hydroxyl adopts an equatorial conformation, stabilizing intramolecular hydrogen bonds with C-14 OH.

Chemical Reactions Analysis

Oxidation Reactions

Delcosine exhibits distinct reactivity under oxidative conditions, yielding derivatives with modified functional groups.

Chromic Acid Oxidation

-

Reagents : Chromic acid in acetic acid.

-

Products : Dehydrothis compound (a carbonyl-containing derivative).

-

Mechanism : Oxidation of a methylene group to a carbonyl, forming a ketone. This reaction highlights the vulnerability of specific carbon atoms in this compound’s structure to oxidative cleavage .

Potassium Permanganate Oxidation

-

Reagents : Potassium permanganate.

-

Products : A compound (C₂₂H₃₁O₇N) losing the N-ethyl group and forming an internal ether with a carbonyl in a five-membered ring.

-

Significance : This reaction demonstrates the cleavage of the N-ethyl group and rearrangement of the ether system .

Mercuric Acetate Oxidation

-

Reagents : Mercuric acetate.

-

Products :

-

N-desethylthis compound (loss of the N-ethyl group).

-

N-desethyl-anhydrohydroxythis compound (formation of an internal ether).

-

A water-soluble carbinolamine (hydroxylation of the N-ethyl group’s methylene).

-

-

Mechanism : Mercuric acetate facilitates both deethylation and hydroxylation, illustrating the compound’s susceptibility to metal-catalyzed transformations .

Silver Oxide Reaction

-

Reagents : Silver oxide.

-

Products :

-

N-desethylthis compound.

-

Anhydrohydroxythis compound (C₂₄H₃₇O₇N), an internal ether.

-

-

Key Insight : This reaction confirms the presence of an N-ethyl group and its liability under basic conditions .

Acetylation Reactions

Acetylation modifies this compound’s hydroxyl groups, altering its physicochemical properties.

Monoacetylation

-

Reagents : Acetylation agents (e.g., acetic anhydride).

-

Product : Monoacetylthis compound, identical to naturally occurring base B.

-

Functional Groups Affected : Two hydroxyl groups are readily acetylated, while the other two resist acetylation under standard conditions .

Diacetylation

-

Reagents : Excess acetylation agents.

-

Products : Two isomeric diacetyl derivatives.

-

Observation : One derivative loses water (anhydroacetylthis compound), indicating possible rearrangement during the reaction .

Dipropionylation

-

Reagents : Propionyl chloride or similar reagents.

-

Product : Dipropionylthis compound.

-

Significance : This reaction expands the scope of esterification in this compound’s structure .

Comparative Analysis of Oxidation Products

| Reaction | Reagents | Key Products |

|---|---|---|

| Chromic acid oxidation | CrO₃/HOAc | Dehydrothis compound (carbonyl-containing derivative) |

| Potassium permanganate | KMnO₄ | C₂₂H₃₁O₇N (N-ethyl loss, carbonyl in five-membered ring) |

| Mercuric acetate oxidation | Hg(OAc)₂ | N-desethylthis compound, N-desethyl-anhydrohydroxythis compound, carbinolamine |

| Silver oxide reaction | Ag₂O | N-desethylthis compound, anhydrohydroxythis compound (C₂₄H₃₇O₇N) |

Structural Implications

-

N-Ethyl Group Lability : Oxidative and basic conditions readily cleave the N-ethyl group, forming desethylated derivatives .

-

Hydroxyl Group Reactivity : Two hydroxyl groups are acetylated readily, while the others resist under standard conditions, indicating steric or electronic protection .

-

Ether Formation : Internal ether formation (anhydro derivatives) suggests intramolecular cyclization under specific conditions .

Scientific Research Applications

Pharmacological Applications

Delcosine exhibits significant biological activity, especially in cancer research. Various studies have highlighted its potential as an antitumor agent.

Antitumor Activity:

- This compound and its derivatives have been evaluated for cytotoxic effects against several human tumor cell lines. Notably, they have shown promising antiproliferative activity against A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and other cancer cell lines. For instance, a study indicated that certain this compound derivatives demonstrated IC50 values as low as 6.0 to 7.3 μM against these cell lines, suggesting potent cytotoxic effects .

Mechanism of Action:

- The mechanism underlying the antitumor effects of this compound involves the induction of apoptosis in cancer cells. This has been linked to its ability to inhibit key signaling pathways that promote cell survival and proliferation .

Insecticidal Potential

This compound has also been explored for its insecticidal properties. Research indicates that it can be effective against agricultural pests.

Insecticidal Studies:

- A study evaluated the insecticidal potential of various alkaloids, including this compound, against melon thrips (Thrips palmi). The results showed that this compound exhibited notable insecticidal activity, making it a candidate for developing natural insecticides .

Molecular Docking Studies:

- In silico molecular docking studies have been conducted to understand the binding affinities of this compound with target proteins in pests. These studies help elucidate the molecular basis for its insecticidal effects .

Biochemical Research

This compound is also significant in biochemical research due to its complex structure and potential as a biochemical probe.

Oxidation Reactions:

- Research has demonstrated various oxidation reactions involving this compound, such as those facilitated by chromic acid and the Oppenauer reaction, leading to the formation of dehydrothis compound. These reactions are crucial for understanding its chemical behavior and potential modifications for enhanced biological activity .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 6.0 |

| This compound | MDA-MB-231 | 7.3 |

| 1-Acetylthis compound | KB | >20 |

| 14-Acetyl-1-(4-nitrobenzoyl)this compound | KB-VIN | >20 |

Table 2: Insecticidal Activity of this compound

| Alkaloid | Target Pest | Activity Level |

|---|---|---|

| This compound | Thrips palmi | Moderate |

| Atropine | Thrips palmi | Low |

| Strychnine | Thrips palmi | High |

Mechanism of Action

The mechanism of action of delcosine involves its interaction with specific molecular targets and pathways. This compound derivatives have been shown to cause accumulation of tumor cells at sub-G1 within 24 hours, indicating their role in cell cycle arrest . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cyclin D1 mRNA expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lycoctonine (C₂₅H₄₁NO₇)

- Structural Differences : Lycoctonine lacks the C-1 hydroxy group present in delcosine, instead featuring a methoxy group at C-18 .

- Bioactivity : While both compounds exhibit antiviral activity against HSV and parainfluenza (PI-3), lycoctonine shows lower cytotoxicity in cancer cells (IC₅₀ > 50 µM vs. This compound derivatives’ IC₅₀ < 10 µM) .

- Reactivity : Lycoctonine is less prone to acetylation at C-1, a key site for enhancing this compound’s antiproliferative effects .

14-Acetylthis compound (C₂₆H₄₁NO₈)

- Structural Differences : Acetylation of this compound’s C-14 hydroxyl group improves lipophilicity .

- Bioactivity : The acetylated derivative exhibits enhanced antiviral potency (MNTC = 64 µg/mL vs. This compound’s MNTC = 32 µg/mL against HSV) but comparable cytotoxicity to this compound in cancer cells .

Browniine (C₂₅H₄₁NO₇)

- Structural Differences : Browniine has an additional methyl group at C-16 and a benzoyl ester at C-14 .

- Bioactivity : Browniine shows weaker GIRK channel inhibition (25% activity at 10 µM vs. This compound’s 45%) and reduced anticancer activity due to the absence of a C-1 acyloxy group .

Table 1: Antimicrobial and Antiviral Activities

| Compound | MIC against S. aureus (µg/mL) | Antiviral MNTC (µg/mL, HSV) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| This compound | 64 | 32 | 8.2 ± 0.5 |

| Lycoctonine | 64 | 64 | >50 |

| 14-Acetylthis compound | 64 | 64 | 7.9 ± 0.3 |

| Browniine | 128 | 16 | 22.1 ± 1.1 |

Table 2: Key Structural Features and Functional Impacts

| Feature | This compound | Lycoctonine | Browniine |

|---|---|---|---|

| C-1 Substituent | Hydroxyl | Methoxy | Hydroxyl |

| C-14 Substituent | Hydroxyl | Hydroxyl | Benzoyl ester |

| N-Substituent | Ethyl | Ethyl | Methyl |

| Bioactive Sites | C-1 acyloxy, C-14 hydroxy | C-6 hydroxy | C-14 benzoyl |

Mechanistic and Pharmacological Insights

- Cytotoxicity : this compound derivatives acylated at C-1 (e.g., 34-6, 34-8) show 10-fold higher potency against MDR KB-VIN cells than lycoctonine derivatives, attributed to improved membrane permeability and target binding .

- Antiviral Action : this compound inhibits HSV replication by interfering with viral DNA polymerase, a mechanism shared with acyclovir but with a broader spectrum against RNA viruses like PI-3 .

- GIRK Channel Modulation: this compound’s C-1 hydroxyl and C-14 methoxy groups enhance its binding to GIRK channels, making it more effective than norditerpene analogs .

Q & A

Q. What are the validated biological activities of Delcosine, and how do researchers design experiments to assess its cytotoxicity?

this compound exhibits cytotoxicity in cell-based assays, particularly against MDBK and Vero cells (MNTC values = 64 μg/mL). Experimental design should include in vitro cytotoxicity screening (e.g., MTT assay) with standardized cell lines and controlled conditions (e.g., incubation time, solvent controls). Dose-response curves and IC50 calculations are critical for reproducibility . For antiviral activity, researchers should note that this compound showed no efficacy against HSV or PI-3 in initial screens, necessitating validation across multiple viral strains .

Q. How can researchers ensure structural integrity and purity of this compound derivatives during synthesis?

Synthetic routes for this compound derivatives (e.g., C-1 and C-14 acylations) require rigorous characterization via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment. emphasizes the importance of comparing spectral data with literature values for known compounds like 14-Acetylthis compound . For novel derivatives, X-ray crystallography or 2D NMR (e.g., COSY, NOESY) is recommended to confirm stereochemistry .

Q. What methodologies are used to investigate this compound's pharmacokinetic properties in preclinical studies?

Basic pharmacokinetic studies should employ LC-MS/MS for plasma concentration analysis, with protocols for bioavailability, half-life, and tissue distribution in animal models. Researchers must account for this compound's potential instability in biological matrices by optimizing sample preparation (e.g., protein precipitation, SPE) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance antiproliferative activity against multidrug-resistant (MDR) cancer cell lines?

highlights that 1-acyl derivatives of this compound (e.g., compounds 5–7 ) show potent activity against TNBC and MDR sublines. Advanced SAR studies should focus on:

- Systematic acylation at C-1 and C-14 positions.

- Screening across diverse cancer cell panels (e.g., NCI-60) to identify selectivity patterns.

- Mechanistic assays (e.g., cell cycle arrest, apoptosis via flow cytometry) to confirm sub-G1 accumulation . Computational modeling (e.g., molecular docking) can predict interactions with targets like P-glycoprotein .

Q. How should researchers address contradictions in reported bioactivity data for this compound and its analogs?

Contradictions in cytotoxicity data (e.g., MNTC variations across cell lines) require:

Q. What strategies optimize the isolation of this compound from complex plant matrices while minimizing co-extraction of structurally similar alkaloids?

Advanced purification involves:

- Multistep chromatography (e.g., flash CC, preparative HPLC) with orthogonal stationary phases (C18 vs. HILIC).

- LC-UV/MS-guided fractionation to track this compound-specific ions (e.g., m/z 454 [M+H]⁺).

- Countercurrent chromatography (CCC) for high-resolution separation of polar analogs .

Methodological and Theoretical Questions

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

Q. What statistical approaches resolve variability in this compound’s bioassay data?

Use mixed-effects models to account for batch-to-batch variability in plant extracts. For dose-response studies, nonlinear regression (e.g., four-parameter logistic model) ensures robust IC50 estimation .

Data Presentation and Reproducibility

Q. How should researchers report this compound’s spectral data to meet journal guidelines?

Follow Beilstein Journal of Organic Chemistry standards:

Q. What steps ensure reproducibility in this compound-based pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.